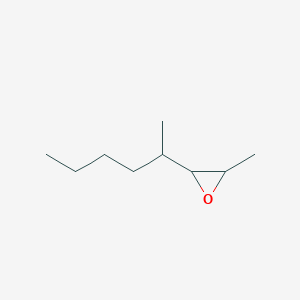
2-Hexan-2-yl-3-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexan-2-yl-3-methyloxirane, also known as tert-Butyl glycidyl ether, is a colorless liquid that is widely used in various chemical reactions. It is a highly reactive compound that contains an epoxide group and a tertiary butyl group. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Hexan-2-yl-3-methyloxirane is based on its epoxide group. The epoxide group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity makes 2-Hexan-2-yl-3-methyloxirane a useful compound in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2-Hexan-2-yl-3-methyloxirane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can cause skin irritation and is toxic when ingested. Therefore, it is important to handle this compound with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hexan-2-yl-3-methyloxirane in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-Hexan-2-yl-3-methyloxirane. One potential direction is the synthesis of new compounds based on 2-Hexan-2-yl-3-methyloxirane. Another potential direction is the study of its potential applications in the synthesis of new materials. Moreover, the biochemical and physiological effects of this compound need to be further studied to ensure its safe handling and use in various applications.
Conclusion:
In conclusion, 2-Hexan-2-yl-3-methyloxirane is a highly reactive compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a useful compound in various chemical reactions. However, its biochemical and physiological effects need to be further studied to ensure its safe handling and use in various applications.
Métodos De Síntesis
The synthesis of 2-Hexan-2-yl-3-methyloxirane can be achieved through various methods. The most commonly used method is the reaction between tert-butanol and epichlorohydrin in the presence of a strong base such as potassium hydroxide. This reaction results in the formation of 2-Hexan-2-yl-3-methyloxirane glycidyl ether as the major product.
Aplicaciones Científicas De Investigación
2-Hexan-2-yl-3-methyloxirane has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reactive diluent in the synthesis of epoxy resins. It is also used as a cross-linking agent in the synthesis of polyurethane foams. Moreover, it is used as a solvent in the synthesis of various chemical compounds.
Propiedades
Número CAS |
115667-88-4 |
|---|---|
Nombre del producto |
2-Hexan-2-yl-3-methyloxirane |
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-hexan-2-yl-3-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7(2)9-8(3)10-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LQYSWJONEQCEDW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1C(O1)C |
SMILES canónico |
CCCCC(C)C1C(O1)C |
Sinónimos |
Oxirane, 2-methyl-3-(1-methylpentyl)-, [2-alpha-(R*),3-alpha-]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



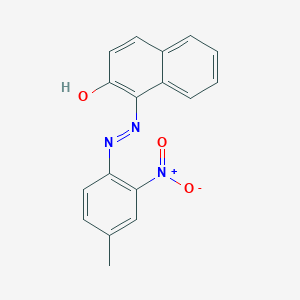
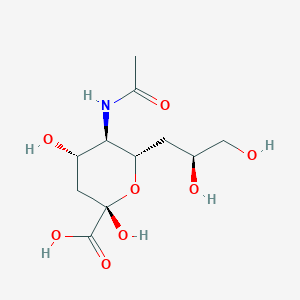
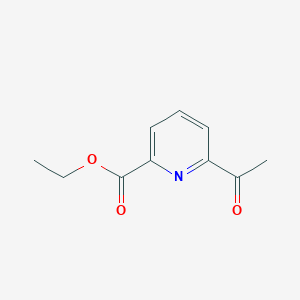
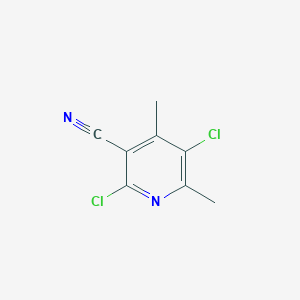
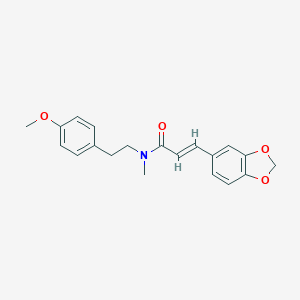
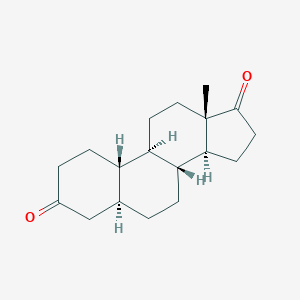
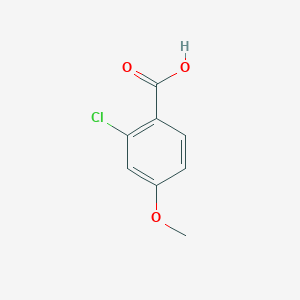
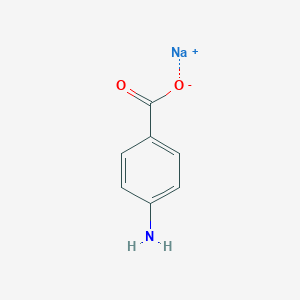
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
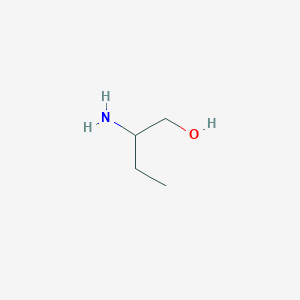
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
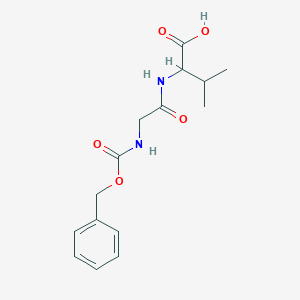
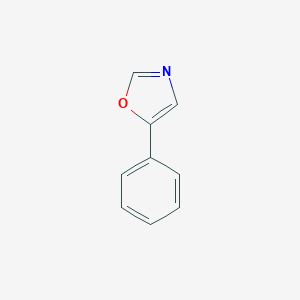
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)